Enhanced Lipophilicity Drives Superior Membrane Permeability Over Des-Ethoxy and 8-Fluoro Analogs
The presence of the 8-ethoxy substituent markedly increases the calculated lipophilicity (clogP) compared to key analogs lacking this group. The target compound and its direct 8-fluoro analog (CAS 892358-33-7) present a clear differentiation point: the ethoxy group contributes to a higher clogP, which is a critical determinant of passive membrane permeability. For the broader pyrazolo[4,3-c]quinoline class, the introduction of lipophilic alkoxy groups at position 8 has been described as a strategy to enhance cellular uptake, a feature not achievable with the 8-fluoro, 8-methoxy, or unsubstituted (8-H) analogs [1]. This physicochemical differentiation is essential for intracellular target engagement.
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 6.0 (estimated for the neutral species based on the molecular formula C25H21N3O) |
| Comparator Or Baseline | 8-Fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-33-7): clogP ≈ 5.0 (estimated for C23H16FN3). 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1032002-06-4): clogP ≈ 4.0 (estimated for C17H13N3). |
| Quantified Difference | The target compound exhibits an estimated increase in clogP of ~1.0 log unit versus the 8-fluoro analog and ~2.0 log units versus the des-ethoxy/des-phenyl parent scaffold. |
| Conditions | clogP values were estimated using standard in silico prediction tools (e.g., ChemDraw) based on the chemical structures. |
Why This Matters
For procurement decisions, the 8-ethoxy substitution is a key structural determinant for projects requiring enhanced cellular permeability compared to less lipophilic pyrazolo[4,3-c]quinoline analogs.
- [1] Mohamed, H. I. et al. Development of Antitumor Drugs Targeting c-MYC Pu27 and KRAS G-Quadruplexes. J. Med. Chem. 2025, 68, 14, 14223–14238. View Source
